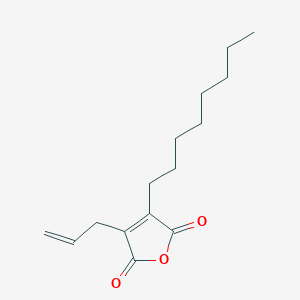
1,3-Bis(5-bromo-4-hexylthiophen-2-YL)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in organic electronics due to their excellent conductive and optical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione typically involves the bromination of 4-hexylthiophene followed by a coupling reaction with propane-1,3-dione. The reaction conditions often require the use of a catalyst such as palladium or nickel to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of conjugated polymers and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings contribute to its electronic properties, allowing it to participate in electron transfer processes. The bromine atoms can also engage in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(5-bromo-2-thienyl)-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c4,5-c’]dithiophene-4,8-dione: A strong electron-accepting molecule used in non-fullerene polymeric solar cells.
4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole: Another thiophene derivative with applications in organic electronics.
Uniqueness
1,3-Bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione is unique due to its specific substitution pattern and the presence of hexyl groups, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .
Propriétés
Numéro CAS |
832732-82-8 |
|---|---|
Formule moléculaire |
C23H30Br2O2S2 |
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
1,3-bis(5-bromo-4-hexylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C23H30Br2O2S2/c1-3-5-7-9-11-16-13-20(28-22(16)24)18(26)15-19(27)21-14-17(23(25)29-21)12-10-8-6-4-2/h13-14H,3-12,15H2,1-2H3 |
Clé InChI |
YAPKHZLIDRZJNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C(=O)CC(=O)C2=CC(=C(S2)Br)CCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)

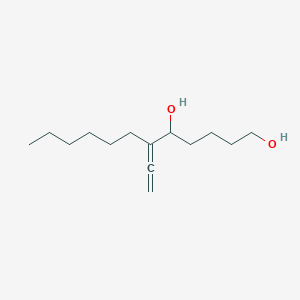

![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
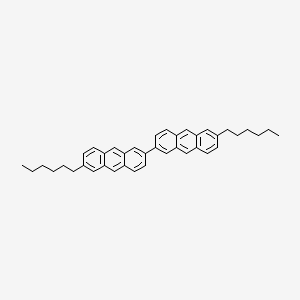
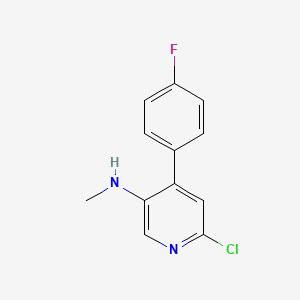
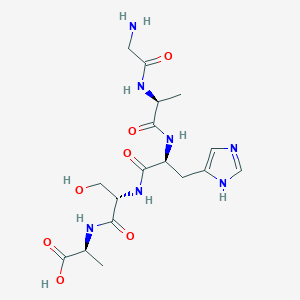
![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)

![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
